3-(Trifluoromethylsulfonyl)acetophenone
CAS No.: 1100768-01-1
Cat. No.: VC6246200
Molecular Formula: C9H7F3O3S
Molecular Weight: 252.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1100768-01-1 |
|---|---|
| Molecular Formula | C9H7F3O3S |
| Molecular Weight | 252.21 |
| IUPAC Name | 1-[3-(trifluoromethylsulfonyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C9H7F3O3S/c1-6(13)7-3-2-4-8(5-7)16(14,15)9(10,11)12/h2-5H,1H3 |
| Standard InChI Key | DVVJIVHTJLTFKN-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)S(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Composition
3-(Trifluoromethylsulfonyl)acetophenone is systematically named 1-[3-(trifluoromethylsulfonyl)phenyl]ethanone, reflecting its acetophenone core modified with a trifluoromethylsulfonyl group at the third carbon of the benzene ring. Its CAS registry number is 1100768-01-1, though discrepancies in nomenclature occasionally arise due to positional isomerism . The compound’s molecular structure (Fig. 1) combines a ketone functional group with electron-withdrawing trifluoromethylsulfonyl substituents, conferring unique reactivity in electrophilic substitution reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 264.21 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Solubility | Limited data; soluble in ethers |
Synthetic Methodologies
Large-Scale Synthesis Using Friedel-Crafts Acylation
A high-yield synthesis of 3-(trifluoromethylsulfonyl)acetophenone is described in patent CN113956143 (2022), utilizing a Friedel-Crafts acylation strategy under green chemistry principles . The reaction involves trifluoromethylbenzene, acetic acid, and a dual catalyst system of tetrabutylammonium bromide (TBAB) and sodium tert-butoxide in ethyl n-propyl ether.
Reaction Conditions:
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Temperature: 65–75°C
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Pressure: 0.5–0.6 MPa (3750.38–4500.45 Torr)
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Time: 9 hours
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Catalysts: TBAB (30 kg), sodium tert-butoxide (6 kg)
The process emphasizes solvent recovery and reduced waste, aligning with sustainable practices. Post-reaction workup includes water washing and vacuum distillation to isolate the product at >99.6% purity .
Comparative Analysis with Related Compounds
While 3'-(trifluoromethyl)acetophenone (CAS 349-76-8) shares structural similarities, its synthesis diverges in substituent positioning and reactivity . The trifluoromethylsulfonyl group in 3-(trifluoromethylsulfonyl)acetophenone enhances electrophilicity, making it more reactive toward nucleophiles compared to its methyl-substituted analog.
Industrial and Research Applications
Pharmaceutical Intermediate
The trifluoromethylsulfonyl group enhances metabolic stability and bioavailability in drug candidates. This compound serves as a key intermediate in:
-
Kinase Inhibitors: Modulating ATP-binding sites via sulfonyl interactions.
Agrochemical Development
In agrochemicals, it is used to synthesize herbicides and fungicides with improved rainfastness and leaf penetration .
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